molecular formula C13H21N3O B6624764 N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide

N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B6624764
M. Wt: 235.33 g/mol
InChI Key: ZBGUPBTVDSHDIP-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropanecarboxamide group attached to the pyrazole ring, along with methyl and methylbutyl substituents.

Properties

IUPAC Name

N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(2)4-7-11-8-12(16(3)15-11)14-13(17)10-5-6-10/h8-10H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUPBTVDSHDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN(C(=C1)NC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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